![molecular formula C12H14N4O3S B5541144 3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine
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Description
Synthesis Analysis
The synthesis of compounds similar to the target molecule often involves multistep reaction sequences starting from basic heterocyclic units. For instance, the synthesis of 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives from 6-methyl nicotinate demonstrates the complexity and precision required in constructing such molecules, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve the desired structural features (Shyma et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and related heterocycles is often elucidated using advanced techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the compound's stereochemistry, molecular conformations, and the electronic environment of the heteroatoms, which are critical for understanding the molecule's reactivity and interactions with other entities. For example, the crystal structure of certain oxadiazole derivatives revealed key structural details, including hydrogen bonding patterns and π-π interactions, which contribute to the stability and reactivity of these molecules (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of the target molecule can be inferred from related compounds, such as the reaction of 1,3,4-oxadiazoles with chlorosulfonyl isocyanate leading to thiadiazoles, showcasing the versatility of oxadiazoles in participating in nucleophilic and electrophilic reactions. These reactions not only extend the molecule's functionality but also demonstrate the influence of substituents on the compound's reactivity (Khare et al., 2005).
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Fungicidal Activity : Novel compounds, including those with 1,3,4-oxadiazole structures, were synthesized and tested for their fungicidal activities, particularly against wheat leaf rust. The study utilized 3D-QSAR methods to understand the structure-activity relationships, highlighting the potential of such compounds in developing fungicides (Zou et al., 2002).
Antimicrobial Properties : Another study focused on the synthesis of 1,2,4-triazole derivatives, revealing that certain compounds exhibited moderate to good antimicrobial activities. This suggests potential applications in combating microbial infections (Bektaş et al., 2010).
Antimicrobial and Anti-Proliferative Activities : Research into N-Mannich bases of 1,3,4-oxadiazoles showed significant antimicrobial activities against various pathogens and demonstrated anti-proliferative activities against several cancer cell lines, indicating potential therapeutic applications (Al-Wahaibi et al., 2021).
Synthesis and Biological Evaluation : Another study synthesized pyridazinone-substituted compounds, including 1,3,4-thiadiazoles and oxadiazoles, which exhibited notable anti-fungal activities. Such findings open avenues for the development of new antifungal agents (Zou & Jin, 2001).
properties
IUPAC Name |
3-[[3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-2-3-10(15-14-8)12-13-11(19-16-12)6-9-4-5-20(17,18)7-9/h2-3,9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQFVFMONFMYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NOC(=N2)CC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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